1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, involves the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation. This method demonstrates the utility of microwave-assisted synthesis in producing compounds with piperidine and piperazinyl groups, indicating a possible pathway for synthesizing the compound (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
Compounds with structures similar to 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, exhibit specific hydrogen bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, contributing to the compound's stability and its arrangement in the crystal structure (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
The electrochemical synthesis involving the oxidation of related compounds in the presence of nucleophiles showcases the potential chemical reactions that 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone might undergo. This method indicates the reactivity of similar structures under electrochemical conditions, providing insights into the compound's chemical properties (Amani & Nematollahi, 2012).
Physical Properties Analysis
The analysis of physical properties is closely tied to the molecular structure of compounds. The detailed molecular structure, including the conformation of the piperazine and piperidine rings, significantly affects the physical properties such as melting points, solubility, and stability. However, specific physical property data for 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone was not found in the literature, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties of compounds like 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone can be inferred from related compounds. For instance, the presence of piperidine and piperazine rings in a compound's structure often indicates potential biological activity, as seen in various synthesized derivatives exhibiting antimicrobial and antileukemic activities. These activities are attributed to the compound's ability to interact with biological targets, suggesting a wide range of chemical properties that warrant further investigation (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
properties
IUPAC Name |
1-[4-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-3-10-21-11-8-20(9-12-21)23-15-13-22(14-16-23)19-6-4-18(5-7-19)17(2)24/h4-7,20H,3,8-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWQKLZRQGCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460161 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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